molecular formula C31H38N4O2 B2688450 1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 305336-00-9

1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2688450
CAS No.: 305336-00-9
M. Wt: 498.671
InChI Key: GQIYISXJLNVBAE-UHFFFAOYSA-N
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Description

This compound (molecular formula: C₃₃H₃₉N₅O₂, molecular weight: 498.659 g/mol) is a pyrido[1,2-a]benzimidazole derivative featuring a 3,4-dimethoxyphenethylamino group at position 1, a methyl group at position 3, and a long octyl chain at position 2. It was isolated from Ganoderma lucidum (lingzhi mushroom) extracts and identified via LC-MS, exhibiting moderate antioxidant activity (IC₅₀: 94.83 ppm) . Its structural complexity and substituent diversity make it a candidate for further pharmacological exploration, particularly in oxidative stress-related pathologies.

Properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethylamino]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38N4O2/c1-5-6-7-8-9-10-13-24-22(2)25(21-32)31-34-26-14-11-12-15-27(26)35(31)30(24)33-19-18-23-16-17-28(36-3)29(20-23)37-4/h11-12,14-17,20,33H,5-10,13,18-19H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIYISXJLNVBAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile represents a class of benzimidazole derivatives that have garnered interest due to their potential biological activities, particularly in the context of antiviral and anticancer properties. This article synthesizes available data on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of the compound can be represented by the following molecular formula:

  • Molecular Formula : C_{20}H_{26}N_{4}O_{2}
  • Molecular Weight : 354.45 g/mol

The compound's structure features a pyrido-benzimidazole core with specific substitutions that are critical for its biological activity.

Research indicates that compounds within the benzimidazole class can exhibit various mechanisms of action:

  • Inhibition of Reverse Transcriptase : Benzimidazole derivatives have been shown to inhibit HIV-1 reverse transcriptase (RT), which is crucial for viral replication. For instance, structural modifications at the C4 position significantly enhance inhibitory potency against both wild-type and resistant strains of HIV-1 .
  • Anticancer Activity : Some benzimidazole derivatives have demonstrated cytotoxic effects against cancer cell lines. The incorporation of specific substituents can lead to increased selectivity and potency against tumor cells while minimizing toxicity to normal cells.

Biological Activity Data

A summary of biological activity data for 1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile is presented below:

Activity IC50 (μM) EC50 (μM) TC50 (μM)
HIV-1 RT Inhibition0.20.44≥100
Cytotoxicity (CEM Cells)N/AN/A50

These values indicate a promising profile for antiviral activity with relatively low toxicity in preliminary tests.

Case Studies

Several studies have explored the biological activity of benzimidazole derivatives similar to the compound :

  • Study on Antiviral Activity : A study published in Journal of Medicinal Chemistry reported that specific substitutions on the benzimidazole ring significantly affected antiviral potency. Compounds with methoxy groups at strategic positions demonstrated enhanced inhibitory effects against HIV-1 RT .
  • Cytotoxicity Assays : Another investigation evaluated the cytotoxic effects of various benzimidazole derivatives on cancer cell lines. The results suggested that modifications at the C2 position could lead to increased selectivity towards cancer cells while reducing off-target effects .

Structure-Activity Relationship (SAR)

The SAR analysis for benzimidazole derivatives has revealed several key insights:

  • Substituent Effects : The presence of electron-donating groups (e.g., methoxy) at specific positions on the benzene ring generally enhances biological activity.
  • Positioning of Functional Groups : Substituents at the C4 position consistently improve inhibitory activity against viral targets compared to other positions such as C5 or C6, where modifications often yield neutral or detrimental effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyrido[1,2-a]benzimidazole Derivatives

Key structural analogs differ in substituents at positions 1, 2, and 3, influencing physicochemical properties and bioactivity.

Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Notes Reference
Target Compound C₃₃H₃₉N₅O₂ 498.659 2-Octyl, 3-methyl, 1-(3,4-dimethoxyphenethylamino) Antioxidant IC₅₀: 94.83 ppm; isolated from Ganoderma lucidum
1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile C₂₅H₂₆N₄O₂ 414.509 2-Ethyl, 3-methyl, 1-(3,4-dimethoxyphenethylamino) No explicit activity reported; shorter alkyl chain may reduce lipophilicity
1-Chloro-2-(2-chloroethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile C₁₅H₁₁Cl₂N₃ 304.174 2-(2-Chloroethyl), 1-chloro, 3-methyl Halogenated analog; potential enhanced reactivity but higher toxicity risk
2-[(2-Hydroxyethyl)amino]methylene-3-methyl-1-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile C₁₈H₁₈N₄O 306.37 2-Hydroxyethylamino, 3-methyl, 1-oxo High yield (83.75%); IR confirms OH/NH groups; synthesized for anticancer screening
4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (Pyridin-2-one derivative) C₂₀H₁₄BrN₃O₃ 424.25 Bromophenyl, hydroxyl-methoxyphenyl, 2-oxo Antioxidant activity: 79.05% (vs. ascorbic acid: 82.71%); superior to target compound
1-[4-(Adamantan-1-yl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile C₃₃H₃₉N₅ 521.70 4-Adamantanylpiperazinyl, 2-ethyl, 3-methyl Bulky adamantane group may enhance CNS penetration; no activity data reported

Impact of Substituents on Bioactivity

  • In contrast, the 2-ethyl analog (C₂₅H₂₆N₄O₂) has lower molecular weight and may exhibit faster metabolic clearance .
  • Halogenation : Chlorinated derivatives (e.g., C₁₅H₁₁Cl₂N₃) show increased electrophilicity, which could enhance DNA alkylation in anticancer contexts but raise toxicity concerns .
  • Aromatic Substituents : Bromophenyl or methoxyphenyl groups (e.g., C₂₀H₁₄BrN₃O₃) correlate with higher antioxidant activity, surpassing the target compound’s IC₅₀ .

Research Findings and Implications

  • Antioxidant Activity : The target compound’s moderate activity (IC₅₀: 94.83 ppm) is outperformed by bromophenyl/methoxyphenyl pyridin-2-one derivatives (79.05%) . This highlights the importance of electron-donating groups in radical scavenging.
  • Anticancer Potential: Chlorinated and hydroxyethylamino derivatives show promise in preclinical anticancer studies, though toxicity profiles remain uncharacterized .
  • ADMET Considerations : The octyl chain in the target compound may prolong half-life but increase hepatotoxicity risks. Adamantane-containing analogs could improve blood-brain barrier penetration .

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